

An In-depth Technical Guide to Methyl 3-bromobutanoate (CAS: 21249-59-2)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 3-bromobutanoate

Cat. No.: B1582602

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Methyl 3-bromobutanoate** (CAS No. 21249-59-2), a versatile halogenated ester utilized as a key intermediate in organic synthesis. The document details its physicochemical properties, synthesis and purification protocols, spectroscopic data, and its applications, particularly in the synthesis of heterocyclic compounds and as a precursor for potentially bioactive molecules. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

Methyl 3-bromobutanoate is a colorless to pale yellow liquid with a fruity odor.^[1] It is a chiral molecule, existing as (S) and (R) enantiomers due to the stereocenter at the C-3 position.^[1] The compound is known for its reactivity, primarily due to the presence of the bromine atom, which makes it a valuable building block in various chemical transformations.^[1]

Table 1: Physicochemical Properties of **Methyl 3-bromobutanoate**

Property	Value	Reference(s)
CAS Number	21249-59-2	[2] [3] [4]
Molecular Formula	C ₅ H ₉ BrO ₂	[1] [5] [6] [7]
Molecular Weight	181.03 g/mol	[1] [5] [6]
Boiling Point	149.9 °C at 760 mmHg	[8] [9]
71 °C at 15 Torr	[2] [3]	
Density	1.413 g/cm ³	[8] [9]
1.3858 g/cm ³ at 25 °C	[2] [3]	
Refractive Index (n ²⁰ /D)	1.453	[1] [8] [9]
Flash Point	77.4 °C	[8] [9]
InChI Key	WJYBMWHJTZBYSO- UHFFFAOYSA-N	[6]
SMILES	CC(Br)CC(=O)OC	[4]

Synthesis and Purification

The most common and straightforward method for the synthesis of **Methyl 3-bromobutanoate** is the Fischer esterification of 3-bromobutanoic acid with methanol, using a strong acid catalyst such as sulfuric acid.[\[1\]](#)[\[10\]](#)

Experimental Protocol: Fischer Esterification

Materials:

- 3-bromobutanoic acid
- Anhydrous methanol
- Concentrated sulfuric acid
- Diethyl ether or Ethyl acetate

- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromobutanoic acid.
- Add a large excess of anhydrous methanol to the flask, which also acts as the solvent.
- Slowly and carefully, add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the stirring mixture.[\[1\]](#)[\[10\]](#)
- Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[\[10\]](#)
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess methanol under reduced pressure using a rotary evaporator.[\[10\]](#)
- Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.[\[10\]](#)
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and then brine.[\[10\]](#)
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude **Methyl 3-bromobutanoate**.[\[10\]](#)

Purification

The crude product can be purified by distillation under reduced pressure to yield the pure **Methyl 3-bromobutanoate**.[\[11\]](#)

Procedure for Vacuum Distillation:

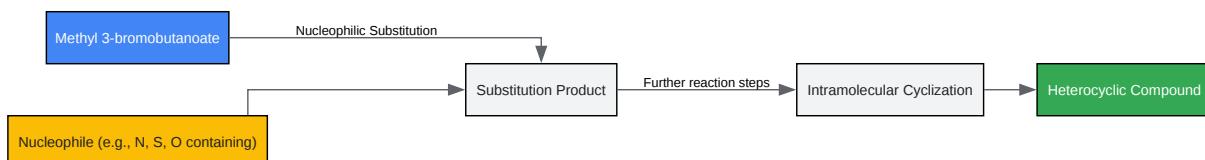
- Assemble a vacuum distillation apparatus.

- Transfer the crude **Methyl 3-bromobutanoate** to the distillation flask.
- Gradually reduce the pressure using a vacuum pump.
- Heat the distillation flask gently.
- Collect the fraction that distills at a constant temperature corresponding to the boiling point of **Methyl 3-bromobutanoate** at the recorded pressure (e.g., 71 °C at 15 Torr).[2][3]

Spectroscopic Data

While specific, officially published spectra for **Methyl 3-bromobutanoate** are not readily available in public databases, the expected spectral features can be predicted based on its structure and data from similar compounds.

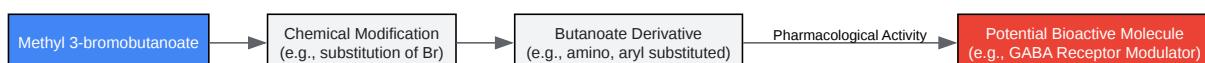
Table 2: Predicted Spectroscopic Data for **Methyl 3-bromobutanoate**


Spectroscopy	Expected Features
¹ H NMR	<ul style="list-style-type: none">- Doublet for the methyl group (C4-H₃) adjacent to the bromine-bearing carbon.- Multiplet for the methine proton (C3-H) attached to the bromine.- Multiplet for the methylene protons (C2-H₂).- Singlet for the methyl ester protons (O-CH₃).
¹³ C NMR	<ul style="list-style-type: none">- Signal for the methyl carbon (C4).- Signal for the carbon bearing the bromine (C3).- Signal for the methylene carbon (C2).- Signal for the ester carbonyl carbon (C1).- Signal for the methoxy carbon.
IR (Infrared)	<ul style="list-style-type: none">- Strong C=O stretching absorption for the ester group around 1735-1750 cm⁻¹.- C-O stretching absorptions.- C-H stretching and bending vibrations.- C-Br stretching absorption.
Mass Spectrometry	<ul style="list-style-type: none">- Molecular ion peak (M⁺) corresponding to the molecular weight (181.03 g/mol).- Isotopic peak for the bromine atom (M+2).- Fragmentation patterns corresponding to the loss of methoxy group, bromine atom, etc.

Applications in Synthesis and Drug Development

Methyl 3-bromobutanoate is a valuable building block in organic synthesis due to its two reactive functional groups: the ester and the alkyl bromide.[\[1\]](#)

Synthesis of Heterocyclic Compounds


The reactivity of the bromine atom allows for nucleophilic substitution reactions, making it a useful starting material for the synthesis of various heterocyclic compounds.[\[1\]](#) This is a critical application as heterocyclic scaffolds are prevalent in many pharmaceutical agents.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of heterocyclic compounds from **Methyl 3-bromobutanoate**.

Precursor for Bioactive Molecules

Limited research suggests that **Methyl 3-bromobutanoate** can serve as a precursor for the synthesis of more complex molecules with potential biological activities.^[1] Its structure can be modified to introduce various functionalities, leading to the development of novel drug candidates. For instance, derivatives of bromo- and amino-butanoic acids are of interest in the study of GABA (γ -aminobutyric acid) receptor modulators, which are important targets for anticonvulsant and anxiolytic drugs.^{[12][13][14][15][16][17][18][19]}

[Click to download full resolution via product page](#)

Caption: Logical relationship from **Methyl 3-bromobutanoate** to potential bioactive molecules.

Safety and Handling

Methyl 3-bromobutanoate should be handled with appropriate safety precautions in a well-ventilated area.^[6] It is advisable to wear protective clothing, gloves, and eye protection.^[6]

Table 3: Safety Information

Hazard Statement	Precautionary Statements
H302: Harmful if swallowed. [6]	P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. [6]

Conclusion

Methyl 3-bromobutanoate is a valuable and reactive chemical intermediate with significant potential in organic synthesis and drug discovery. Its utility as a precursor for complex molecules, including heterocycles and potentially bioactive compounds, makes it a compound of interest for researchers in both academic and industrial settings. This guide provides essential technical information to support its safe and effective use in the laboratory. Further research into its applications, particularly in medicinal chemistry, is warranted to fully explore its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Methyl 3-bromobutanoate | 21249-59-2 [smolecule.com]
- 2. Methyl 3-bromobutanoate [chembk.com]
- 3. Methyl 3-bromobutyrate | 21249-59-2 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. Methyl (S)-3-bromobutanoate | C5H9BrO2 | CID 86310409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. METHYL 3-BROMOBUTANOATE | 21249-59-2 [sigmaaldrich.com]
- 7. methyl (3R)-3-bromobutanoate | C5H9BrO2 | CID 86309781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. methyl 3-bromobutanoate | CAS#:21249-59-2 | ChemsrC [chemsrc.com]
- 9. lookchem.com [lookchem.com]
- 10. cerritos.edu [cerritos.edu]
- 11. Purification [chem.rochester.edu]
- 12. Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GABA(A) receptor modulators from the Chinese herbal drug Junci Medulla--the pith of Juncus effusus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. GABAA Receptor Modulation by Etomidate Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of N-1', N-3'-disubstituted spirohydantoins and their anticonvulsant activities in pilocarpine model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 3-bromobutanoate (CAS: 21249-59-2)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1582602#methyl-3-bromobutanoate-cas-number-21249-59-2>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com